molecular formula C19H19NO3 B13088713 Benzyl (7-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate CAS No. 740842-52-8

Benzyl (7-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate

Cat. No.: B13088713
CAS No.: 740842-52-8
M. Wt: 309.4 g/mol
InChI Key: ZJPVVWTVGDMYJS-UHFFFAOYSA-N
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Description

Benzyl (7-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate is a complex organic compound with a unique structure that includes a benzyl group, a carbamate group, and a tetrahydrobenzoannulene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (7-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl (7-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, substituted benzyl derivatives, and various oxidized forms of the compound .

Scientific Research Applications

Benzyl (7-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl (7-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with proteins involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (7-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate is unique due to its specific combination of functional groups and its tetrahydrobenzoannulene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

740842-52-8

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

benzyl N-(7-oxo-5,6,8,9-tetrahydrobenzo[7]annulen-3-yl)carbamate

InChI

InChI=1S/C19H19NO3/c21-18-10-7-15-6-9-17(12-16(15)8-11-18)20-19(22)23-13-14-4-2-1-3-5-14/h1-6,9,12H,7-8,10-11,13H2,(H,20,22)

InChI Key

ZJPVVWTVGDMYJS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CCC1=O)C=C(C=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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